4-amino-2-cyano-1H-imidazole-5-carboxamide
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Overview
Description
4-amino-2-cyano-1H-imidazole-5-carboxamide is a heterocyclic compound that features an imidazole ring, which is a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-cyano-1H-imidazole-5-carboxamide typically involves the cyclization of amido-nitriles. One reported method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and cost-effectiveness. The use of catalytic agents and controlled reaction environments would be essential to ensure high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-amino-2-cyano-1H-imidazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
4-amino-2-cyano-1H-imidazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies related to enzyme inhibition and protein interactions.
Industry: It is used as a catalytic agent and petrochemical additive.
Mechanism of Action
The mechanism of action for 4-amino-2-cyano-1H-imidazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it can act as an intermediate in the generation of inosine monophosphate and stimulate AMP-dependent protein kinase (AMPK) activity . This activity is crucial for various cellular processes, including energy metabolism and stress responses.
Comparison with Similar Compounds
Similar Compounds
4-Cyano-1H-imidazole-5-carboxamide: This compound shares a similar imidazole ring structure but with different substituents.
5-Amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamide: This compound has a mercapto group instead of a cyano group.
Uniqueness
4-amino-2-cyano-1H-imidazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
89994-82-1 |
---|---|
Molecular Formula |
C5H5N5O |
Molecular Weight |
151.13 g/mol |
IUPAC Name |
4-amino-2-cyano-1H-imidazole-5-carboxamide |
InChI |
InChI=1S/C5H5N5O/c6-1-2-9-3(5(8)11)4(7)10-2/h7H2,(H2,8,11)(H,9,10) |
InChI Key |
BSCKEDSDTYBDCW-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C1=NC(=C(N1)C(=O)N)N |
Origin of Product |
United States |
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